

A Technical Guide to the Physical and Chemical Properties of Zirconium-95

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zirconium-95

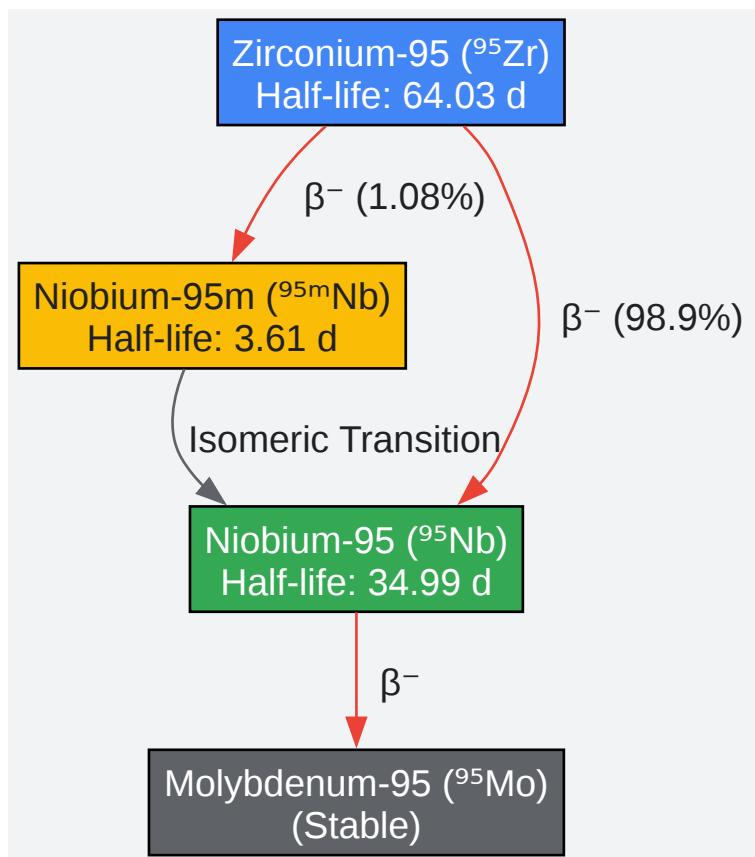
Cat. No.: B1221920

[Get Quote](#)

Introduction

Zirconium-95 (^{95}Zr) is a radioactive isotope of the element zirconium, notable as a significant fission product of uranium and plutonium in nuclear reactors.^{[1][2]} It is not a naturally occurring isotope.^{[1][2]} With a moderately short half-life, ^{95}Zr is commonly found in spent nuclear fuel, nuclear waste, and fallout from atmospheric weapons testing.^[1] This radionuclide decays into Niobium-95 (^{95}Nb), which is also radioactive.^[1] Due to its characteristic gamma emissions, ^{95}Zr serves as a crucial tracer for studying the behavior of fission products in environmental and reactor systems and is used for the calibration of radiation detection equipment.^{[1][2]} This guide provides an in-depth overview of the core physical, nuclear, and chemical properties of **Zirconium-95**, along with experimental protocols for its separation, tailored for researchers, scientists, and professionals in drug development.

Physical and Nuclear Properties


Zirconium-95 is characterized by its beta decay and associated gamma emissions. The fundamental nuclear and physical constants are summarized in the table below, providing a consolidated source of quantitative data.

Property	Value	Units
Atomic Number (Z)	40	-
Mass Number (A)	95	-
Neutron Number (N)	55	-
Isotopic Mass	94.9080403 (9)	u
Spin and Parity	5/2+	-
Half-life	64.032 (6)	days
Decay Constant (λ)	1.2529×10^{-7}	s ⁻¹
Specific Activity	8.027×10^{14}	Bq/g
Decay Mode	Beta Minus (β^-)	-
Decay Energy (Q-value)	1124.835 (1.888)	keV
Mean Electron Energy	0.11852	MeV
Mean Photon Energy	0.73212	MeV
Major Gamma Emissions	724.192 (4) keV (44.27%) 756.725 (12) keV (54.38%)	-

(Data sourced from references:[3][4][5][6][7][8][9][10])

Decay Scheme

Zirconium-95 decays exclusively via beta minus (β^-) emission.[5] The decay process primarily populates two states of its daughter nuclide, Niobium-95. Approximately 98.9% of ^{95}Zr decays lead to the ground state of Niobium-95 (^{95}Nb), which has a half-life of 34.99 days.[3][11] The remaining 1.08% of decays populate a metastable isomer, Niobium-95m (^{95m}Nb), which has a half-life of 3.61 days before decaying to the ground state via isomeric transition.[3][11] This decay pathway is a key identifier for ^{95}Zr .

[Click to download full resolution via product page](#)

Decay scheme of **Zirconium-95** to stable Molybdenum-95.

Chemical Properties

The chemical behavior of **Zirconium-95** is identical to that of stable zirconium. Zirconium is a lustrous, grayish-white transition metal known for its exceptional corrosion resistance, which is attributed to the formation of a stable, passive oxide film (ZrO_2).^{[12][13]} While the solid metal is difficult to ignite, in powdered form, it is highly flammable.^{[13][14]}

Reactivity Summary

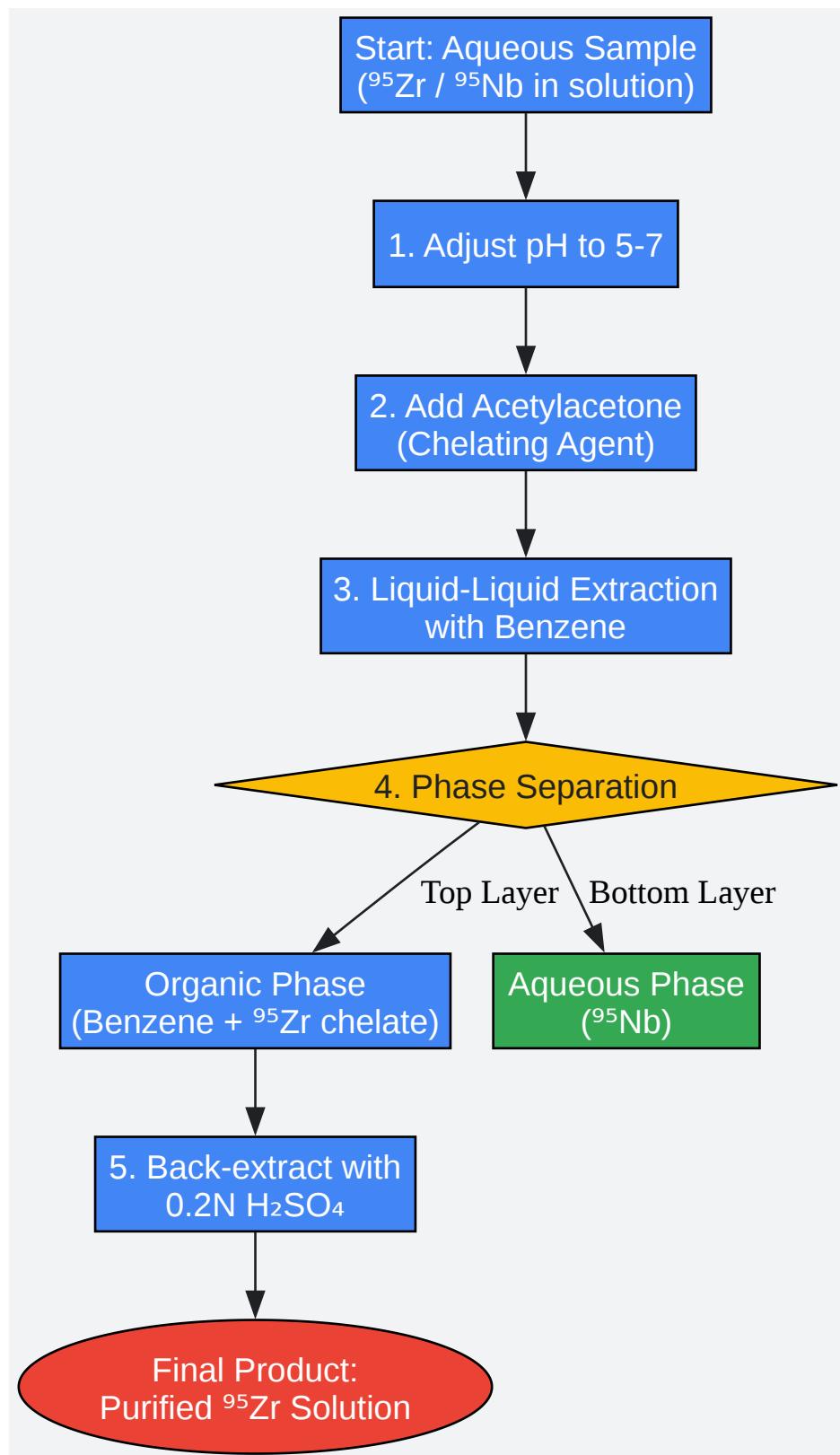
Reactant	Conditions	Products
Air/Oxygen (O ₂)	Ignition/High Temperature	Zirconium Dioxide (ZrO ₂)
Water (H ₂ O)	Normal Conditions	No reaction[15]
Water (Steam)	> 1230 °C	Zirconium Dioxide (ZrO ₂) + Hydrogen Gas (H ₂)[16]
Halogens (F ₂ , Cl ₂ , Br ₂ , I ₂)	Heating	Zirconium(IV) Halides (e.g., ZrCl ₄)[15]
Alkalies	Normal Conditions	No significant reaction[15]
Acids	Normal Conditions	Highly resistant[13]
HCl, H ₂ SO ₄	Concentrated, especially with Fluorine (F ⁻)	Dissolves[13]

Zirconium's predominant oxidation state in its compounds is +4.[14][17] Its tendency to form stable complexes is a cornerstone of its aqueous chemistry and is exploited in various separation and purification protocols.[18]

Experimental Protocols: Separation of ⁹⁵Zr

A frequent necessity in radiochemical research is the separation of ⁹⁵Zr from its daughter, ⁹⁵Nb, and other fission products. Solvent extraction is a highly effective method for this purpose.

Protocol: Separation of ⁹⁵Zr from ⁹⁵Nb using Acetylacetone


This protocol leverages the differential chelating behavior of zirconium and niobium with acetylacetone to achieve a clean separation.

- Objective: To isolate radiochemically pure ⁹⁵Zr from a solution containing its daughter, ⁹⁵Nb.
- Principle: Zirconium(IV) forms a neutral chelate with acetylacetone, zirconium acetylacetonate, which is readily extractable into a nonpolar organic solvent like benzene at a pH of 5-7.[19] Under these conditions, niobium does not form an extractable complex and remains in the aqueous phase.[19] The zirconium can then be recovered from the organic phase.

- Methodology:

- pH Adjustment: The starting aqueous solution containing the $^{95}\text{Zr}/^{95}\text{Nb}$ mixture is adjusted to a pH between 5 and 7 using appropriate buffers or dilute acid/base.
- Chelation: Acetylacetone is added to the solution to act as a chelating agent, forming the zirconium acetylacetonate complex.
- Extraction: The solution is transferred to a separatory funnel and extracted with an equal volume of benzene. Vigorous shaking ensures the transfer of the ^{95}Zr -chelate into the organic phase.
- Phase Separation: The mixture is allowed to settle, and the two immiscible layers are separated. The aqueous layer, containing the ^{95}Nb , is drained off.
- Back-Extraction: The organic phase, now containing the purified ^{95}Zr , is washed with a dilute acid solution (e.g., 0.2N sulfuric acid) to strip the ^{95}Zr back into a fresh aqueous phase, free from the organic solvent and chelating agent.[\[19\]](#)

- Expected Outcome: This procedure can achieve a recovery of ^{95}Zr of 97% or more, with a decontamination factor for ^{95}Nb ranging from 300 to 1000.[\[19\]](#)

[Click to download full resolution via product page](#)

Workflow for the solvent extraction of ^{95}Zr using acetylacetone.

Applications and Health Considerations

The primary applications of **Zirconium-95** are in scientific research and nuclear monitoring.[\[1\]](#) It is an invaluable tracer for understanding the transport and deposition of radioactive materials in the environment following nuclear incidents.[\[2\]](#) In nuclear engineering, it helps in studying the behavior of fission products within reactor systems.[\[1\]](#)

From a health perspective, ⁹⁵Zr is a component of radioactive fallout and poses a radiation risk. [\[1\]](#)[\[14\]](#) Its presence in the environment is closely monitored as part of nuclear safety protocols. [\[2\]](#) While stable zirconium has low chemical toxicity, the radiological hazard of ⁹⁵Zr and its daughter ⁹⁵Nb necessitates careful handling and shielding to minimize radiation exposure.[\[12\]](#) [\[20\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiocode.com [radiocode.com]
- 2. radiocode.com [radiocode.com]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Zirconium-95 - isotopic data and properties [chemlin.org]
- 5. Isotope data for zirconium-95 in the Periodic Table [periodictable.com]
- 6. iem-inc.com [iem-inc.com]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. ealga.mit.edu [ealga.mit.edu]
- 9. www-nds.iaea.org [www-nds.iaea.org]
- 10. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 11. lnhb.fr [lnhb.fr]
- 12. byjus.com [byjus.com]

- 13. Zirconium - Wikipedia [en.wikipedia.org]
- 14. Zirconium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 15. Zirconium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 16. Zirconium alloys - Wikipedia [en.wikipedia.org]
- 17. Zirconium | Zr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SEPARATION OF ZIRCONIUM-95 AND NIOBIUM-95 BY SOLVENT EXTRACTION USING ACETYLACETONE (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Zirconium-95]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221920#physical-and-chemical-properties-of-zirconium-95>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

